molecular formula C7H12Br2 B1602013 1,1-Bis(bromomethyl)cyclopentane CAS No. 68499-28-5

1,1-Bis(bromomethyl)cyclopentane

Cat. No.: B1602013
CAS No.: 68499-28-5
M. Wt: 255.98 g/mol
InChI Key: IHACFZDNHHZUIN-UHFFFAOYSA-N
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Description

1,1-Bis(bromomethyl)cyclopentane is an organic compound with the molecular formula C7H12Br2. It is a derivative of cyclopentane, where two bromomethyl groups are attached to the same carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(bromomethyl)cyclopentane can be synthesized through the bromination of cyclopentane derivatives. One common method involves the reaction of cyclopentane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds as follows: [ \text{Cyclopentane} + 2 \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine and radical initiators is scaled up, and the reaction is carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(bromomethyl)cyclopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopentene derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form cyclopentane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Cyclopentane derivatives with various functional groups.

    Elimination: Cyclopentene.

    Reduction: Cyclopentane.

Scientific Research Applications

1,1-Bis(bromomethyl)cyclopentane is used in several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1,1-Bis(bromomethyl)cyclopentane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules.

Comparison with Similar Compounds

    1,1-Dichloromethylcyclopentane: Similar structure but with chlorine atoms instead of bromine.

    1,1-Diiodomethylcyclopentane: Similar structure but with iodine atoms instead of bromine.

    1,1-Difluoromethylcyclopentane: Similar structure but with fluorine atoms instead of bromine.

Uniqueness: 1,1-Bis(bromomethyl)cyclopentane is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, balancing reactivity and stability.

Properties

IUPAC Name

1,1-bis(bromomethyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2/c8-5-7(6-9)3-1-2-4-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHACFZDNHHZUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505726
Record name 1,1-Bis(bromomethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68499-28-5
Record name 1,1-Bis(bromomethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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